molecular formula C17H14N2O3S2 B11519315 Propenamide, 2-(3-thenoylamino)-3-(2-thienyl)-N-(2-furfuryl)-

Propenamide, 2-(3-thenoylamino)-3-(2-thienyl)-N-(2-furfuryl)-

Cat. No.: B11519315
M. Wt: 358.4 g/mol
InChI Key: AYFVYAKQXFDYOE-OQLLNIDSSA-N
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Description

(2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound featuring furan and thiophene rings. These heterocyclic structures are known for their stability and reactivity, making the compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through amide bond formation. Common reagents include acyl chlorides, amines, and catalysts such as palladium or copper complexes. Reaction conditions often involve temperatures ranging from 50°C to 150°C and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; temperatures around 0°C to 25°C.

    Reduction: Lithium aluminum hydride; temperatures around -10°C to 0°C.

    Substitution: Halogens, alkylating agents; temperatures around 25°C to 100°C.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted furan or thiophene compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industry, this compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its stability and reactivity make it suitable for various applications in electronics and materials science.

Mechanism of Action

The mechanism of action of (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can form hydrogen bonds or π-π interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE
  • (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-3-YL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-N-[(FURAN-2-YL)METHYL]-3-(THIOPHEN-2-YL)-2-[(THIOPHEN-3-YL)FORMAMIDO]PROP-2-ENAMIDE lies in its specific arrangement of furan and thiophene rings, which imparts distinct chemical and biological properties. This arrangement allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14N2O3S2

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]thiophene-3-carboxamide

InChI

InChI=1S/C17H14N2O3S2/c20-16(12-5-8-23-11-12)19-15(9-14-4-2-7-24-14)17(21)18-10-13-3-1-6-22-13/h1-9,11H,10H2,(H,18,21)(H,19,20)/b15-9+

InChI Key

AYFVYAKQXFDYOE-OQLLNIDSSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CSC=C3

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CSC=C3

Origin of Product

United States

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